![molecular formula C11H11N3O3 B1520767 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide CAS No. 933940-12-6](/img/structure/B1520767.png)
5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide
Overview
Description
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .
Synthesis Analysis
In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . In view of these drawbacks, it is always imperative to develop alternate metal-free synthetic routes .Molecular Structure Analysis
The molecular structure of isoxazoles is significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .Chemical Reactions Analysis
The reactions of aldehydes with primary nitro compounds in a 1:2 molar ratio have been shown to lead to isoxazoline-N-oxides or isoxazole derivatives, via β-dinitro derivatives . Several modifications of the process allowed the formation of products bearing substituents at various positions of the heterocyclic ring with control of regioselectivity .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds structurally related to "5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide" involve complex chemical reactions aimed at exploring their potential in drug development. For instance, Hassan et al. (2014, 2015) demonstrated the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives starting from similar isoxazole precursors. These compounds were then evaluated for their cytotoxic activity against various cancer cell lines, indicating the importance of such chemical frameworks in developing anticancer agents (Hassan, Hafez, & Osman, 2014); (Hassan, Hafez, Osman, & Ali, 2015).
Biomedical Applications
Cytotoxic Activity : The synthesized derivatives of isoxazole compounds have shown significant cytotoxic activity against various cancer cell lines. This suggests their potential utility in cancer therapy, highlighting the importance of exploring such chemical entities for their anticancer properties (Altug et al., 2017).
Enzyme Inhibition : Isoxazole derivatives have been reported to inhibit carbonic anhydrase II and VII effectively, enzymes involved in various physiological processes. These findings suggest potential applications in treating conditions like glaucoma and neuropathic pain, underscoring the therapeutic value of isoxazole-based compounds in managing these diseases (Altug et al., 2017).
Anti-inflammatory and Analgesic Agents : Novel heterocyclic compounds derived from related chemical frameworks have demonstrated significant anti-inflammatory and analgesic activities, indicating their potential as new therapeutic agents for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Future Directions
Isoxazole, constituting an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions, is of immense importance because of its wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
Mechanism of Action
Target of Action
These drugs bind to various biological targets based on their chemical diversity .
Mode of Action
It is known that isoxazole derivatives can interact with their targets in various ways, leading to different changes in cellular processes .
Biochemical Pathways
Isoxazole derivatives are known to have significant biological interests, suggesting that they may affect a variety of biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 19020 , which is within the optimal range for drug-like molecules, suggesting good bioavailability.
Result of Action
Isoxazole derivatives are known to have various biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
5-amino-3-(2-methoxyphenyl)-1,2-oxazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-16-7-5-3-2-4-6(7)9-8(10(12)15)11(13)17-14-9/h2-5H,13H2,1H3,(H2,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRANJDFVQLZNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=C2C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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